7-[(2,4-Dichlorophenyl)methoxy]-2-nitro-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-((2,4-Dichlorobenzyl)oxy)-2-nitrobenzofuran is a synthetic organic compound characterized by the presence of a benzofuran ring substituted with a 2,4-dichlorobenzyl group and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2,4-Dichlorobenzyl)oxy)-2-nitrobenzofuran typically involves the reaction of 2-nitrobenzofuran with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
7-((2,4-Dichlorobenzyl)oxy)-2-nitrobenzofuran undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the oxygen atom.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as bromine or chlorinating agents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 7-((2,4-Dichlorobenzyl)oxy)-2-aminobenzofuran.
Substitution: Various halogenated derivatives of the benzofuran ring.
Hydrolysis: 2-nitrobenzofuran and 2,4-dichlorobenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
7-((2,4-Dichlorobenzyl)oxy)-2-nitrobenzofuran has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of 7-((2,4-Dichlorobenzyl)oxy)-2-nitrobenzofuran involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzofuran moiety can intercalate with DNA, disrupting its function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((2,4-Dichlorobenzyl)oxy)benzaldehyde: Shares the 2,4-dichlorobenzyl group but differs in the core structure.
2-((2,4-Dichlorobenzyl)oxy)benzoic acid: Similar substituents but with a carboxylic acid group instead of a nitro group.
Uniqueness
7-((2,4-Dichlorobenzyl)oxy)-2-nitrobenzofuran is unique due to the combination of its benzofuran core and the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
56897-35-9 |
---|---|
Molekularformel |
C15H9Cl2NO4 |
Molekulargewicht |
338.1 g/mol |
IUPAC-Name |
7-[(2,4-dichlorophenyl)methoxy]-2-nitro-1-benzofuran |
InChI |
InChI=1S/C15H9Cl2NO4/c16-11-5-4-10(12(17)7-11)8-21-13-3-1-2-9-6-14(18(19)20)22-15(9)13/h1-7H,8H2 |
InChI-Schlüssel |
OCEORJQMNOTYMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OCC3=C(C=C(C=C3)Cl)Cl)OC(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.